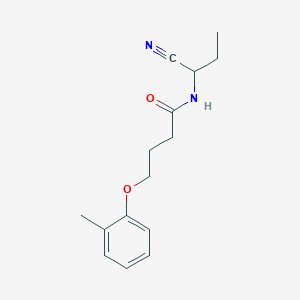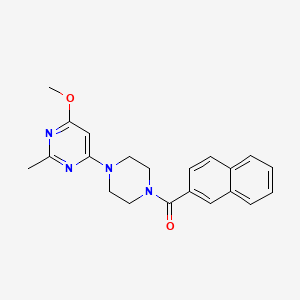
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone, also known as MNM, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNM is a small molecule drug that belongs to the class of piperazine derivatives.
Aplicaciones Científicas De Investigación
Molecular Interaction and Receptor Antagonism
Research on compounds with similar structural motifs has shown potential in understanding molecular interactions with receptors. For instance, studies on cannabinoid receptor antagonists have contributed to the development of pharmacophore models, aiding in the design of drugs targeting CB1 receptors. This has implications for designing compounds with specific interactions for cannabinoid receptors, which could be used in treating various conditions, including pain and obesity (Shim et al., 2002).
Anticancer Applications
Compounds featuring naphthalene and piperazine groups have been evaluated for their anticancer properties. For example, derivatives have been synthesized and tested against cancer cell lines, showing promise as anticancer agents. This indicates a potential research application in developing new therapeutic options for cancer treatment (Gouhar & Raafat, 2015).
Neuroprotective Effects
Research into aryloxyethylamine derivatives, which share structural similarities with the compound , has shown potential neuroprotective effects. These compounds have been evaluated for their ability to protect against glutamate-induced cell death and ischemic injury, suggesting possible applications in treating neurological disorders (Zhong et al., 2020).
Photochromism and Material Science
Compounds incorporating naphthalene and piperazine units have been explored for their photochromic properties. Such research has applications in material science, particularly in developing materials that change color in response to light, which can be used in various technologies, including sensors and display technologies (Li et al., 2015).
Estrogen Receptor Binding and Molecular Docking
Research involving pyrimidine-piperazine conjugates has explored their binding affinity to estrogen receptors, along with molecular docking studies. This suggests applications in the development of drugs targeting estrogen receptors, potentially for treating hormone-related cancers or conditions (Parveen et al., 2017).
Atypical Antipsychotic Agents
Studies on (piperazin-1-yl-phenyl)-arylsulfonamides have investigated their affinities for serotonin receptors, indicating potential use as atypical antipsychotic agents. This research can contribute to the development of new treatments for psychiatric disorders (Park et al., 2010).
Propiedades
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-22-19(14-20(23-15)27-2)24-9-11-25(12-10-24)21(26)18-8-7-16-5-3-4-6-17(16)13-18/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMXFLBYUQCLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

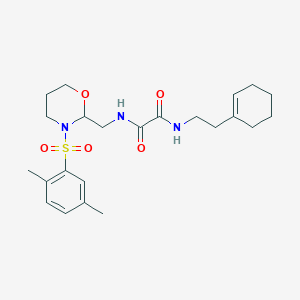

![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)
![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)
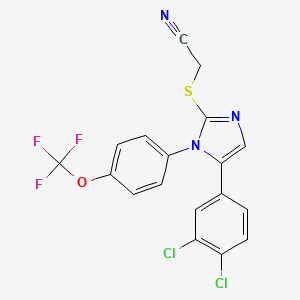
![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2801654.png)
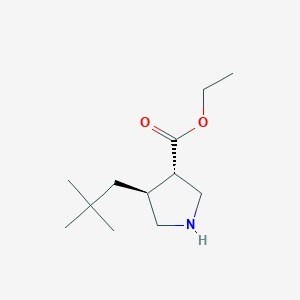
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid](/img/structure/B2801656.png)
![2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2801657.png)

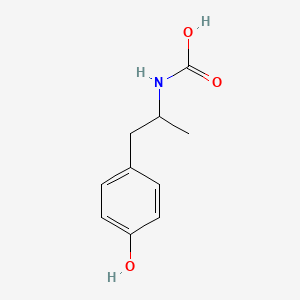
![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2801661.png)
